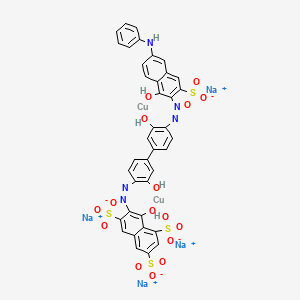

Cuprate(4-), (mu-(7-((3,3'-dihydroxy-4'-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-8-hydroxy-1,3,6-naphthalenetrisulfonato(8-)))di-, tetrasodium

Descripción

Propiedades

Número CAS |

72927-72-1 |

|---|---|

Fórmula molecular |

C38H27Cu2N5Na4O16S4+4 |

Peso molecular |

1157.0 g/mol |

Nombre IUPAC |

tetrasodium;7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-8-hydroxynaphthalene-1,3,6-trisulfonic acid;copper |

InChI |

InChI=1S/C38H27N5O16S4.2Cu.4Na/c44-29-14-19(6-10-27(29)40-42-35-32(62(54,55)56)16-21-12-24(8-9-26(21)37(35)46)39-23-4-2-1-3-5-23)20-7-11-28(30(45)15-20)41-43-36-33(63(57,58)59)17-22-13-25(60(48,49)50)18-31(61(51,52)53)34(22)38(36)47;;;;;;/h1-18,39,44-47H,(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;;;;/q;;;4*+1 |

Clave InChI |

FGMABLXDGUWFNG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |

Origen del producto |

United States |

Métodos De Preparación

Overview

Mercury-based cuprates, such as HgBa2Can-1CunO2n+2+δ (where n = 1, 2, 3...), are among the highest temperature superconductors. Their synthesis is challenging due to the volatility and toxicity of mercury oxide and the complexity of phase formation. The preparation generally requires controlled atmospheres and sealed environments to prevent mercury loss and ensure phase purity.

Use of Flux Agents

High-Pressure Synthesis

- Higher homologues (n ≥ 4) of Hg-based cuprates are synthesized under high pressure to stabilize the phases that are otherwise difficult to form.

- High-pressure synthesis requires specialized equipment and is less common than sealed tube methods for lower n phases.

Preparation of Other Cuprate Superconductors

Solid-State Reaction for Indium-Based Cuprates

- Materials: High-purity powders of In2O3, BaO, La2O3, and CuO are mixed in stoichiometric ratios.

- Procedure: The powders are calcined in air at 900°C for 10 hours, then pressed into pellets and sintered at 970°C for 20 hours.

- Characterization: X-ray powder diffraction confirms phase formation; oxygen content and copper valence states are determined by coulometric titration.

- Outcome: Substitution of La for Ba increases oxygen content and affects superconducting transition temperature.

Sponge-Like Porous Cuprate Structures

- Methods Compared: Pechini method, sodium alginate chelation, and sacrificial melamine formaldehyde (MF) sponges as templates.

- Procedure: For example, in the Pechini method, metal nitrates are dissolved and chelated with ethylenediaminetetraacetic acid, impregnated into MF sponges, dried, and calcined at high temperatures (830-900°C).

- Results: The Pechini method yields superconducting YBa2Cu3O7 and Bi2Sr2CaCu2O8 samples with critical temperatures of 92 K and 86 K, respectively, and phase purities of 69% and 55%.

- Morphology: Sponge-like, macroporous structures with good crystallinity are obtained, which may influence superconducting properties.

Organometallic Cuprate Reagents Preparation (Brief Overview)

- Organocuprates such as lithium dialkylcuprates (R2CuLi) are prepared by reacting copper(I) halides with organolithium reagents under inert atmospheres.

- Recent advances involve selective deprotonation of aromatic compounds using alkali metal cuprates and the study of ligand effects on cuprate reactivity.

- Theoretical and mechanistic studies using density functional theory (DFT) help understand cuprate base rearrangements and their impact on synthesis.

Summary Table of Preparation Methods for Selected Cuprates

| Cuprate Type | Preparation Method | Key Parameters | Purity / Outcome | Notes |

|---|---|---|---|---|

| HgBa2Ca2Cu3O8+δ (Hg-1223) | Sealed silica tube synthesis | T: 700-900°C, sealed tube, p(Hg), p(O2) | Up to 95% phase purity | Requires careful sealing to avoid Hg loss |

| HgBa2CaCu2O6+δ (Hg-1212) | Flux-assisted (LiF) synthesis | Use of LiF flux, similar T range | Up to 90% phase purity | Flux lowers synthesis temperature |

| InBa2-xLaxCuOy | Solid-state reaction | Calcination at 900°C, sintering at 970°C | Single-phase confirmed by XRD | La substitution increases oxygen content |

| YBa2Cu3O7, Bi2Sr2CaCu2O8 | Pechini method with MF sponge | Calcination at 830-900°C | 55-69% phase purity, superconducting | Sponge-like porous morphology |

| Organocuprates (R2CuLi) | Reaction of Cu(I) halides with organolithium | Inert atmosphere, low temperature | High reactivity for organic synthesis | Mechanistic studies ongoing |

Research Outcomes and Analysis

- The sealed tube method remains the most reliable for synthesizing Hg-based cuprates with high phase purity, though reproducibility can be challenging due to the volatility of mercury oxide.

- Flux-assisted synthesis improves crystal growth but requires careful control of flux composition and removal.

- Solid-state reactions for other cuprates like indium-based compounds provide a straightforward route but require high-temperature sintering and careful stoichiometry.

- Porous cuprate structures synthesized via template methods offer new morphologies that may enhance superconducting properties but often result in lower phase purity.

- Organometallic cuprates are primarily prepared for synthetic organic chemistry applications, with ongoing research to improve selectivity and mechanistic understanding.

This comprehensive overview of cuprate preparation methods integrates experimental protocols and research findings from multiple authoritative sources, providing a professional and detailed guide for researchers working with these complex copper oxide materials.

Análisis De Reacciones Químicas

Types of Reactions: Cuprates undergo various chemical reactions, including oxidation, reduction, and substitution reactions. They are known to participate in nucleophilic addition reactions, particularly with organocuprates (Gilman reagents), which are useful in organic synthesis .

Common Reagents and Conditions: Common reagents used in reactions with cuprates include alkyllithium compounds, which react with copper salts to form organocuprates. These reactions typically occur under anhydrous conditions to prevent hydrolysis of the reagents .

Major Products Formed: The major products formed from reactions involving cuprates depend on the specific reagents and conditions used. For example, the reaction of an organocuprate with an alkyl halide can yield a new carbon-carbon bond, forming a substituted alkane .

Aplicaciones Científicas De Investigación

Cuprates have a wide range of scientific research applications, particularly in the field of superconductivity. High-temperature cuprate superconductors are used in various applications, including magnetic resonance imaging (MRI) machines, particle accelerators, and power transmission lines . Additionally, cuprates are studied for their potential use in electronic devices, such as transistors and sensors .

Mecanismo De Acción

The mechanism by which cuprates exhibit superconductivity is not fully understood. it is believed that the superconducting properties arise from the interaction of electrons within the copper oxide planes. The exact nature of this interaction is still a topic of ongoing research, with theories suggesting the involvement of spin fluctuations or phonons .

Comparación Con Compuestos Similares

Iron-Based Superconductors (FeAs/FeSe)

Iron-based superconductors (pnictides) share layered structures and phase diagrams with cuprates but exhibit distinct microscopic mechanisms:

Key Similarities :

Key Differences :

Strontium Iridate (Sr₂IrO₄)

Sr₂IrO₄ is isostructural to La₂CuO₄ but lacks superconductivity despite electronic similarities:

- Electronic Structure : Quasi-2D with spin-orbit-coupled Jeff = 1/2 states, mimicking cuprate Fermi arcs .

- Magnetic Order : AF below TN = 240 K .

- Doping Response : Surface electron doping induces pseudogap and Fermi arcs, but bulk superconductivity remains elusive .

Table : Sr₂IrO₄ vs. La₂CuO₄

Nickelates (RNiO₂)

Nickelates (e.g., NdNiO₂) are the closest structural analogs to cuprates but differ in electronic structure:

AFeSe₂ (A = Tl, K, Rb, Cs)

AFeSe₂ compounds mimic cuprate parent compounds with FeSe₂ layers analogous to CuO₂ planes:

Electron-Doped vs. Hole-Doped Cuprates

Electron-doped cuprates (e.g., Nd₂₋ₓCeₓCuO₄) exhibit distinct phase diagrams:

- Charge Ordering : Observed at higher temperatures than in hole-doped systems .

- Pseudogap: Less pronounced, with coexisting AF fluctuations .

Data Tables

Table 1: Parent Compound Properties

Table 2: Superconducting Properties

Actividad Biológica

Cuprates are a class of compounds that contain copper and exhibit a wide range of biological activities. These compounds have garnered significant interest due to their potential applications in medicine, particularly in the fields of oncology and neurobiology. This article focuses on the biological activity of cuprates, highlighting their mechanisms of action, therapeutic potentials, and relevant case studies.

Cuprates exhibit various biological activities through several mechanisms:

- Antimicrobial Activity : Cuprates have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Their antimicrobial properties are often attributed to the release of reactive oxygen species (ROS) upon interaction with biological membranes.

- Antitumor Effects : Certain cuprate complexes have shown promise in inhibiting tumor growth. For instance, copper(II) complexes have been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress.

- Neuroprotective Properties : Some studies suggest that cuprate compounds can protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

-

Copper(II) N-salicylideneaminoacidato Complexes :

- A study investigated the effects of these complexes on freshwater algae, specifically Chlorella vulgaris. It was found that these cuprates significantly reduced chlorophyll content and inhibited photosynthetic electron transport, indicating potential ecological impacts as well as therapeutic applications in controlling algal blooms .

- Titanocene Dichlorides :

- Perylenequinones Related to Cuprates :

Summary of Biological Activities

| Activity Type | Description | Examples |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Copper(II) complexes |

| Antitumor | Induces apoptosis in cancer cells | Titanocene dichlorides |

| Neuroprotective | Protects neurons from oxidative stress | Copper(II) N-salicylideneaminoacidato complexes |

Synthesis and Evaluation

The synthesis of cuprate compounds often involves complex organic reactions such as conjugate additions. For example, cuprate-mediated reactions have been utilized to create biologically active cyclopropyl- and tert-butylfarnesyl diphosphate analogs, which were evaluated for their activity against specific cellular targets .

Toxicological Considerations

While cuprates exhibit promising biological activities, it is essential to consider their toxicity profiles. Research indicates that certain cuprate compounds can lead to cellular damage at high concentrations, necessitating careful evaluation during therapeutic development .

Q & A

Basic Research Questions

Q. What experimental methodologies are essential for synthesizing high-quality cuprate superconductors?

- Methodological Answer : Cuprate synthesis requires precise control of stoichiometry, oxygen doping, and annealing conditions. Solid-state reactions involve mixing precursor oxides (e.g., CuO, BaO) and calcining at 900–1000°C in controlled atmospheres. Post-annealing in oxygen flow optimizes carrier density . Characterization techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) validate phase purity and crystal structure .

Q. How do researchers determine the critical temperature (Tc) of cuprate superconductors?

- Methodological Answer : Tc is measured via resistivity, magnetic susceptibility (DC/AC), and specific heat experiments. Resistivity drops to zero at Tc, while diamagnetic shielding in susceptibility confirms bulk superconductivity. Consistent cooling rates and sample encapsulation prevent oxygen loss during measurements .

Q. What are the key structural features of cuprates that influence superconducting properties?

- Methodological Answer : Layered perovskite structures with CuO2 planes are critical. Hole or electron doping via chemical substitution (e.g., Sr in La2−xSrxCuO4) modulates carrier concentration. Neutron diffraction and EXAFS (Extended X-ray Absorption Fine Structure) analyze lattice distortions and dopant distribution .

Advanced Research Questions

Q. How can angle-resolved photoemission spectroscopy (ARPES) resolve controversies about the cuprate Fermi surface and pseudogap?

- Methodological Answer : ARPES with ≤2 meV energy and 0.2° angular resolution maps electronic bands near the Fermi level. Data interpretation requires distinguishing between pseudogap (static charge/orbital order) and superconducting gap (d-wave symmetry). Comparative studies across doping levels (underdoped to overdoped) isolate pseudogap contributions .

Q. What strategies address contradictory data on electronic inhomogeneity in cuprates?

- Methodological Answer : Scanning tunneling microscopy (STM) and μ-ARPES (micron-scale ARPES) identify nanoscale phase separation. Statistical analysis of local density of states (LDOS) variations and machine learning clustering algorithms quantify spatial inhomogeneity. Cross-validation with bulk-sensitive techniques (e.g., NMR) reconciles local vs. averaged properties .

Q. How do researchers differentiate between competing theories (e.g., spin-fluctuation vs. phonon-mediated pairing) for cuprate superconductivity?

- Methodological Answer : Neutron scattering detects spin resonance modes near (π, π), supporting spin-fluctuation models. Isotope effect studies (replacing <sup>16</sup>O with <sup>18</sup>O) test phonon contributions. Multidisciplinary approaches combining transport, spectroscopy, and theoretical modeling (e.g., DFT+DMFT) are critical .

Q. What systematic frameworks ensure reproducibility in cuprate thin-film experiments?

- Methodological Answer : Standardize substrate preparation (e.g., SrTiO3 annealing), deposition parameters (laser fluence, oxygen pressure), and post-growth annealing. Publish raw data (e.g., XRD spectra, RHEED patterns) and metadata (growth logs) in open repositories. Collaborative inter-lab studies validate protocols .

Data Analysis and Interpretation

Q. How should researchers handle conflicting results about the pseudogap’s role in superconductivity?

- Methodological Answer : Conduct meta-analyses of ARPES, STM, and quantum oscillation datasets. Apply Bayesian statistics to weigh evidence for pseudogap as a precursor vs. competing order. Transparent reporting of experimental conditions (e.g., doping, temperature) reduces bias .

Q. What computational tools are used to model cuprate electronic structure and phase diagrams?

- Methodological Answer : Density Functional Theory (DFT) with Hubbard U corrections (DFT+U) models correlated electrons. Dynamical Mean-Field Theory (DMFT) integrates local quantum fluctuations. Open-source codes (e.g., Quantum ESPRESSO) enable reproducibility. Validation against ARPES and neutron data ensures accuracy .

Tables of Key Findings

Guidelines for Rigorous Research

- Data Integrity : Archive raw datasets (e.g., spectroscopy curves, diffraction patterns) with timestamps and calibration details .

- Collaboration : Involve specialists (e.g., statisticians for meta-analysis, methodologists for bias reduction) .

- Transparency : Pre-register hypotheses and analysis plans to avoid post hoc rationalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.